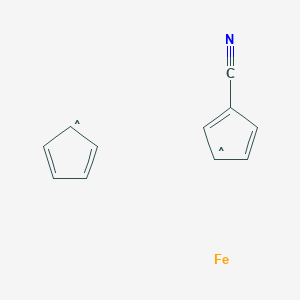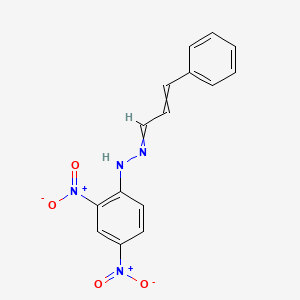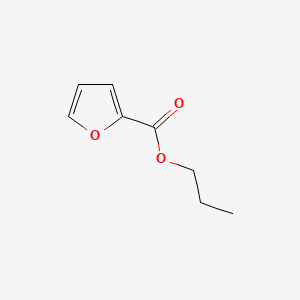
Ethynylferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynylferrocene, a derivative of ferrocene, is an organometallic compound with the formula C_10H_10FeC_2H. It's known for its applications in organic synthesis and as a building block in materials science.
Synthesis Analysis
Ethynylferrocene is typically synthesized using various methods, including the Wittig reaction between ferrocene carboxaldehyde and chloromethylentriph-enylphosphonium ylid (Rodriguez et al., 1996), and by reaction of formylferrocene with triphenylphosphine and carbon tetrachloride followed by dehydrohalogenation (Luo et al., 2000).
Molecular Structure Analysis
Ethynylferrocene's molecular structure features a ferrocene unit bonded to an ethynyl group. Its structure analysis has been performed using various techniques, including X-ray diffraction (Schottenberger et al., 1999).
Chemical Reactions and Properties
Ethynylferrocene participates in various chemical reactions, including the Sonogashira coupling reaction and reactions with Cp*Rh half-sandwich complexes (Herberhold et al., 2001). It's used in labeling organic biomolecules (Coutouli-argyropoulou et al., 2003).
Physical Properties Analysis
Ethynylferrocene exhibits unique electrochemical properties, such as reversible ferrocene-based oxidation processes, making it a key synthon for redox-switchable molecular systems (Grelaud et al., 2013).
Chemical Properties Analysis
It demonstrates interesting reactivity towards various substrates and conditions, including reactions with arenesulphenyl chlorides and oligomerization in the presence of specific catalysts (Floris et al., 1986).
Potassium Orthovanadate: Detailed Information
Potassium orthovanadate is a chemical compound with the formula K_3VO_4. It is used in various applications, including as a catalyst and in material science.
Synthesis Analysis
Potassium orthovanadate can be synthesized by methods such as the reaction of vanadium oxide with potassium compounds under specific conditions. The synthesis has been explored in the context of preparing magnesium orthovanadate and pyrovanadate (Kung & Kung, 1992).
Molecular Structure Analysis
The molecular structure of potassium orthovanadate and its derivatives, like potassium oxodiperoxovanadate, has been studied, revealing insights into its crystal structure and lattice parameters (Lesnugin et al., 2001).
Chemical Reactions and Properties
Potassium orthovanadate participates in reactions under specific conditions and exhibits properties useful in catalysis and material science. Its interaction with various organic and inorganic substances has been studied, demonstrating its versatility in different chemical environments.
Physical Properties Analysis
Physical properties such as X-ray diffraction patterns and thermogravimetric data have been investigated, providing insights into its stability and behavior under various conditions (Titova et al., 2008).
Propiedades
Número CAS |
1271-47-2 |
|---|---|
Nombre del producto |
Ethynylferrocene |
Fórmula molecular |
C12H10Fe 10* |
Peso molecular |
210.05 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



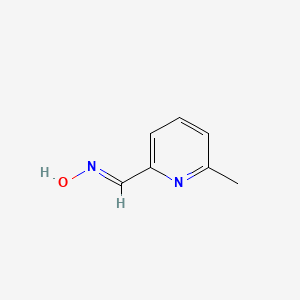
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

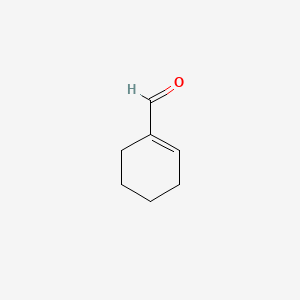
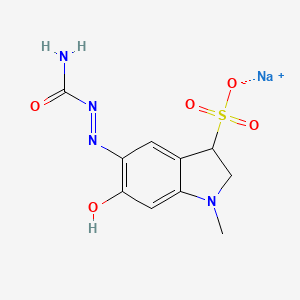
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
